molecular formula C22H37NO2 B1233531 Arachidonoylethanolamide, AEA

Arachidonoylethanolamide, AEA

Cat. No. B1233531
M. Wt: 347.5 g/mol
InChI Key: LGEQQWMQCRIYKG-CGRWFSSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)eicosa-5,8,11,14-tetraenamide is a N-acylethanolamine.

Scientific Research Applications

1. Role in Keratinocyte Differentiation

  • Arachidonoylethanolamide (AEA) affects the differentiation of human keratinocytes by interacting with type-1 cannabinoid receptors (CB1R). AEA's activity influences gene expression in keratinocytes, leading to transcriptional down-regulation of key differentiation-related genes. Notably, AEA influences DNA methylation in human keratinocytes, impacting epidermal differentiation. This effect of AEA on DNA methylation extends beyond skin differentiation and could affect various cell functions (Paradisi et al., 2008).

2. Impact on Neuronal Cell Death

  • AEA demonstrates a dose-dependent effect on cell death in cultured rat cortical neurons and cerebellar granule cells. The neurotoxicity of AEA is independent of its interaction with CB1, CB2, VR1, or NMDA receptors. Instead, the cell death caused by AEA involves calpain activation, suggesting a significant role for calpain in AEA-induced neuronal loss (Movsesyan et al., 2004).

3. Effects on Brain Function and Substance Interaction

  • The acute administration of ethanol alters AEA levels in various brain regions and peripheral tissues. AEA decreases are associated with the inhibition of acylethanolamide release, particularly in the nucleus accumbens. This study highlights the interaction between ethanol consumption and endocannabinoid signaling in the brain (Ferrer et al., 2007).

4. Role in Male Reproduction

  • AEA is a significant endocannabinoid in the testis, impacting male reproduction by controlling sperm motility. The presence of the endocannabinoid system, including type-1 cannabinoid receptor (CNR1) and fatty acid amide hydrolase (FAAH), in the frog Rana esculenta testis, indicates a conserved role of this system in different species. This system's activation reduces sperm motility, suggesting its importance in reproductive function (Cobellis et al., 2006).

5. Involvement in Early Pregnancy

  • Fluctuations in plasma AEA levels are associated with ovulation and early pregnancy in women undergoing in-vitro fertilization-embryo transfer. A significant decrease in plasma AEA levels during implantation in viable pregnancies suggests that AEA levels could serve as a biomarker for embryo transfer timing (El-Talatini et al., 2009).

6. Interaction with Other Lipids and Enzymes

  • AEA's interaction with cyclooxygenase and lipoxygenase pathways in human neuroblastoma cells highlights its role in modulating the activity of fatty acid amide hydrolase (FAAH). This effect, not associated with covalent modifications of FAAH, indicates a complex interplay between AEA and other lipid signaling molecules (Maccarrone et al., 2000).

7. Role in Neural Plasticity

  • AEA is part of a group of biologically active lipids that influence a range of physiological functions, including neural plasticity. Advances in lipidomics have enabled more in-depth studies on how AEA and other endocannabinoids like 2-arachidonoylglycerol (2-AG) function in various biological systems (Keereetaweep & Chapman, 2015).

properties

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

(5E,8E,11E,14E)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6+,10-9+,13-12+,16-15+

InChI Key

LGEQQWMQCRIYKG-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCO

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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